Hippurohydroxamic acid

Description

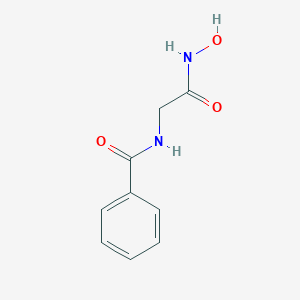

Hippurohydroxamic acid is a hydroxamic acid derivative structurally related to hippuric acid (benzoylglycine), where the carboxylic acid group is replaced by a hydroxamic acid (-CONHOH) moiety. This modification confers potent urease-inhibitory properties, as demonstrated in preclinical studies. Urease, a nickel-dependent enzyme produced by bacteria like Proteus mirabilis, hydrolyzes urea to ammonia, leading to urinary alkalinization and stone formation. This compound and its derivatives, such as m-methoxythis compound (UCD II), inhibit urease activity, reduce urine pH, and prevent bladder stone formation in rats with urinary tract infections .

Properties

IUPAC Name |

N-[2-(hydroxyamino)-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(11-14)6-10-9(13)7-4-2-1-3-5-7/h1-5,14H,6H2,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFKHRKLNSAEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164425 | |

| Record name | Hippurohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-54-3 | |

| Record name | N-[2-(Hydroxyamino)-2-oxoethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippurohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hippurohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Hippuric Acid Derivatives

o-Hydroxyhippuric Acid (CAS 487-54-7) and 3-Hydroxyhippuric Acid (CAS 1637-75-8) are positional isomers of hippuric acid with hydroxyl groups on the benzene ring. Unlike hippurohydroxamic acid, these compounds lack the hydroxamic acid group, rendering them ineffective as urease inhibitors. Key differences include:

| Compound | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | -CONHOH | C₉H₁₀N₂O₄* | 210.19 | Urease inhibition, stone prevention |

| o-Hydroxyhippuric acid | -COOH, -OH (ortho) | C₉H₉NO₄ | 195.17 | Biochemical research |

| 3-Hydroxyhippuric acid | -COOH, -OH (meta) | C₉H₉NO₄ | 195.17 | Biomarker in metabolomic studies |

*Inferred formula based on structural analogy to hippuric acid.

Key Insight : The hydroxamic acid group is critical for chelating nickel in urease’s active site, a mechanism absent in hydroxylated hippuric acid derivatives .

Hydroxamic Acid Derivatives

Hydroxamic acids (RCONHOH) share a common ability to chelate metal ions, making them versatile in medicinal and industrial applications. This compound differs from other hydroxamic acids in its benzoylglycine backbone:

| Compound | R Group | Metal Chelation | Key Applications |

|---|---|---|---|

| This compound | Benzoylglycine | Nickel | Urease inhibition |

| Suberoylanilide hydroxamic acid (SAHA) | Biphenyl cap group | Zinc | Histone deacetylase (HDAC) inhibition, cancer therapy |

| Acetohydroxamic acid | Acetyl | Nickel | Clinical urease inhibitor (e.g., for kidney stones) |

Synthesis : this compound derivatives are synthesized via substitution reactions on the benzene ring. For example, UCD II introduces a methoxy group at the meta position, enhancing urinary excretion and inhibitory potency compared to the parent compound .

Comparative Efficacy of this compound Derivatives

highlights the importance of substituent effects on activity:

| Derivative | Substituent Position | Urinary Excretion | Urease Inhibition (Relative Efficacy) |

|---|---|---|---|

| This compound | None (parent) | Moderate | Baseline |

| m-Methoxythis compound (UCD II) | Meta-methoxy | High | 2–3× higher than parent |

| p-Hydroxythis compound | Para-hydroxy | Low | Minimal activity |

Mechanistic Insight : The meta-methoxy group in UCD II enhances lipophilicity and metabolic stability, improving bioavailability and target engagement .

Functional Comparison with Other Hydroxamic Acids

Hydroxamic acids exhibit broad applications due to their metal-chelating properties:

| Property | This compound | General Hydroxamic Acids (e.g., SAHA) |

|---|---|---|

| Primary Target | Urease (nickel-dependent) | HDACs (zinc-dependent) |

| Therapeutic Use | Prevent urinary stones | Cancer therapy, epigenetic regulation |

| Chelation Strength* | Moderate (Ni²⁺) | Strong (Zn²⁺) |

| Solubility | Water-soluble due to glycine | Variable (often lipophilic) |

*Chelation strength inferred from structural and functional data .

Research Findings and Clinical Potential

- Metabolomic Profiling: 3-Hydroxyhippuric acid, while structurally similar, serves as a biomarker for dietary polyphenol metabolism rather than enzyme inhibition .

Q & A

Q. How can researchers resolve discrepancies in this compound’s reported efficacy across enzymatic inhibition studies?

- Methodological Answer: Discrepancies often arise from variability in enzyme sources (recombinant vs. tissue-extracted), substrate specificity, or assay conditions (e.g., ionic strength). Conduct meta-analyses of published IC₅₀ values using random-effects models to quantify heterogeneity. Validate findings via orthogonal assays (e.g., surface plasmon resonance for binding affinity) and molecular dynamics simulations to assess enzyme-ligand interactions under different pH/temperature conditions .

Q. What experimental designs are suitable for evaluating this compound’s pharmacokinetics in vivo while minimizing interspecies variability?

- Methodological Answer: Employ crossover studies in rodent models to compare oral vs. intravenous administration. Use LC-MS/MS to quantify plasma concentrations over time (Tₘₐₓ, Cₘₐₓ, AUC). Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing. Control for diet-induced metabolic differences and use isogenic animal cohorts. Include bile-duct cannulated models to assess enterohepatic recirculation .

Q. How can computational chemistry enhance mechanistic understanding of this compound’s metalloenzyme inhibition?

- Methodological Answer: Combine density functional theory (DFT) calculations with molecular docking (AutoDock Vina) to predict binding modes to zinc-containing active sites. Validate predictions via mutagenesis studies (e.g., substituting catalytic Zn²⁺ with Co²⁺) and correlate with experimental IC₅₀ shifts. Use quantum mechanics/molecular mechanics (QM/MM) simulations to map electron transfer pathways during enzyme inhibition .

Data Analysis and Reproducibility

Q. What statistical approaches address clustered data in this compound bioactivity studies (e.g., repeated measurements per subject)?

- Methodological Answer: Apply mixed-effects models to account for intra-subject correlations. Use likelihood ratio tests to compare nested models and Akaike’s Information Criterion (AIC) for model selection. For time-dependent responses (e.g., enzyme recovery post-inhibition), employ Kaplan-Meier survival analysis or Cox proportional hazards models. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .

Q. How should researchers design stability studies to comply with Good Laboratory Practice (GLP) standards?

- Methodological Answer: Follow ICH Q1A(R2) guidelines for forced degradation studies: expose this compound to heat (40°C–60°C), humidity (75% RH), UV light (ICH Q1B), and acidic/alkaline hydrolysis. Use stability-indicating HPLC methods with photodiode array (PDA) detection to track degradation products. Document batch-to-batch variability and validate methods per ICH Q2(R1) .

Ethical and Reporting Standards

Q. What criteria ensure ethical reporting of negative or inconclusive results in this compound research?

- Methodological Answer: Adhere to ARRIVE 2.0 guidelines for preclinical studies. Disclose all experimental parameters (e.g., solvent used, enzyme lot numbers) to enable replication. Publish negative results in repositories like Figshare or Zenodo. Use the STREGA checklist for genetic association studies if investigating pharmacogenomic interactions .

Q. How can researchers avoid common pitfalls in citing prior work on hydroxamic acid derivatives?

- Methodological Answer: Conduct systematic literature reviews using PubMed/Scifinder with MeSH terms (e.g., "this compound/pharmacology"[Mesh]). Differentiate between peer-reviewed studies and non-validated preprints. Use citation managers (EndNote, Zotero) to track sources and avoid "citation cascades" from secondary reviews. Cross-verify synthesis protocols against original patents or primary method papers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.